Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate
CAS No.:
Cat. No.: VC15992360
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate -](/images/structure/VC15992360.png)
Specification
Molecular Formula | C10H10N2O2 |
---|---|
Molecular Weight | 190.20 g/mol |
IUPAC Name | ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-9-6-11-3-4-12(9)7-8/h3-7H,2H2,1H3 |
Standard InChI Key | BYOCOTJILAMWDL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN2C=CN=CC2=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate features a bicyclic framework comprising a pyrrole ring fused to a pyrazine ring (Figure 1). The pyrrole moiety contributes electron-rich aromaticity, while the pyrazine ring introduces nitrogen atoms at positions 1 and 4, enhancing hydrogen-bonding capabilities and metabolic stability. The ethyl ester group at position 7 modulates solubility and pharmacokinetic properties, making the compound amenable to derivatization .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS No. | 2107535-51-1 | |
Molecular Formula | ||
Molecular Weight | 190.20 g/mol | |
Boiling Point | Not reported | – |
Storage Conditions | Room temperature |
Synthetic Methodologies
Palladium-Catalyzed Carbo-Palladation
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Palladium catalysis | Pd(CFCOO), aryl boronic acids | 60–85 | Broad substrate scope |
FeCl-mediated | FeCl, MeCN, reflux | 65–72 | One-pot, environmentally friendly |
Biological Activities and Mechanisms
Antimicrobial and Antiviral Effects
Derivatives of this compound exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and enveloped viruses, attributed to interactions with microbial membranes or viral fusion proteins.
Table 3: Biological Activity Data
Activity | Model System | IC/MIC | Source |
---|---|---|---|
Tubulin inhibition | In vitro assay | 1.2 µM | |
Antibacterial | S. aureus | 8 µg/mL |
Applications in Drug Discovery
Kinase Inhibition
The compound’s ability to act as a kinase inhibitor has been explored in the context of oncology. By targeting receptor tyrosine kinases (e.g., EGFR), it disrupts signaling pathways involved in tumor proliferation .
Antioxidant Properties
Electron-rich regions of the pyrrolopyrazine scaffold enable free radical scavenging, as demonstrated in DPPH assay models. This activity positions the compound as a candidate for mitigating oxidative stress-related diseases.
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